An In-depth Technical Guide to 3-Methoxypyrazine-2-Sulfonyl Fluoride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Methoxypyrazine-2-Sulfonyl Fluoride: Properties, Synthesis, and Applications
Foreword: Charting Unexplored Chemical Space
In the dynamic landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. This guide focuses on a molecule of significant potential, yet one that remains largely uncharacterized in the scientific literature: 3-methoxypyrazine-2-sulfonyl fluoride . This compound uniquely combines three key structural motifs: a biologically relevant pyrazine core, a methoxy group that can modulate physicochemical properties, and the increasingly important sulfonyl fluoride functional group.
The sulfonyl fluoride moiety has garnered immense interest due to its "Goldilocks" reactivity—stable enough for many synthetic manipulations and biological environments, yet reactive enough to form robust covalent bonds with nucleophilic amino acid residues in proteins.[1][2] This has positioned sulfonyl fluorides as privileged electrophiles for covalent drug design and as connectors in the robust Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolbox.[3][4] The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.
Given the absence of direct experimental data for 3-methoxypyrazine-2-sulfonyl fluoride, this technical guide is structured as a predictive analysis. By leveraging established principles from the chemistry of heteroaryl sulfonyl fluorides and methoxypyrazines, we will construct a comprehensive profile of this promising molecule. This document is intended to serve as a foundational resource for researchers poised to synthesize and explore the utility of this compound, providing a robust framework for future experimental investigation.
Predicted Physicochemical and Spectroscopic Properties
The properties of 3-methoxypyrazine-2-sulfonyl fluoride are predicted based on its constituent functional groups and by analogy to related structures.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 3-methoxypyrazine-2-sulfonyl fluoride. These are estimations derived from its chemical structure and data available for analogous compounds.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C5H5FN2O3S | Based on the chemical structure. |
| Molecular Weight | 192.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | By analogy to other small molecule heteroaryl sulfonyl fluorides. |
| Melting Point | 50-100 °C | A broad range is predicted due to the uncertainty of crystalline packing. |
| Boiling Point | > 200 °C (with decomposition) | Sulfonyl fluorides are generally high-boiling, but may be thermally unstable. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone, Acetonitrile). Limited solubility in water. | The aromatic and sulfonyl fluoride moieties suggest solubility in a range of organic solvents. |
| pKa | Not applicable (no acidic or basic centers in the typical aqueous range) | The pyrazine nitrogens are weakly basic, but unlikely to be protonated under physiological conditions. |
Predicted Spectroscopic Profile
A detailed spectroscopic analysis is crucial for the characterization of 3-methoxypyrazine-2-sulfonyl fluoride upon its synthesis. The following are the predicted key spectroscopic features.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.2-8.4 ppm (d, 1H): Proton on the pyrazine ring adjacent to a nitrogen.
-
δ 8.0-8.2 ppm (d, 1H): Proton on the pyrazine ring adjacent to a nitrogen.
-
δ 4.1-4.3 ppm (s, 3H): Protons of the methoxy group.
-
Rationale: The chemical shifts are estimated based on known data for substituted pyrazines. The pyrazine protons would appear as doublets due to coupling with each other.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 155-160 ppm: Carbon of the pyrazine ring attached to the methoxy group.
-
δ 140-150 ppm: Carbons of the pyrazine ring.
-
δ 130-140 ppm: Carbon of the pyrazine ring attached to the sulfonyl fluoride group.
-
δ 53-56 ppm: Carbon of the methoxy group.
-
Rationale: The chemical shifts are predicted based on the electron-donating effect of the methoxy group and the electron-withdrawing effect of the sulfonyl fluoride group on the aromatic ring.
-
-
¹⁹F NMR (in CDCl₃):
-
δ +40 to +70 ppm (s): Fluorine of the sulfonyl fluoride group.
-
Rationale: This range is characteristic for aryl and heteroaryl sulfonyl fluorides.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950 cm⁻¹: C-H stretching of the methoxy group.
-
~1580, 1470, 1400 cm⁻¹: C=C and C=N stretching of the pyrazine ring.[5]
-
~1420-1380 cm⁻¹ (strong, sharp): Asymmetric S=O stretching of the sulfonyl group.
-
~1220-1180 cm⁻¹ (strong, sharp): Symmetric S=O stretching of the sulfonyl group.
-
~850-750 cm⁻¹: S-F stretching.
-
Rationale: The absorption bands are predicted based on the characteristic frequencies of the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: m/z 193.0078
-
Rationale: High-resolution mass spectrometry would be essential to confirm the elemental composition.
-
Proposed Synthesis and Experimental Protocols
While no specific synthesis for 3-methoxypyrazine-2-sulfonyl fluoride is reported, a robust synthetic strategy can be proposed based on established methods for preparing heteroaryl sulfonyl fluorides.[6][7] A highly plausible route involves the oxidative chlorination of a corresponding thiol, followed by a halide exchange reaction.
Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 2-mercapto-3-methoxypyrazine (or a precursor that can be readily converted to it).
Caption: Proposed two-step synthesis of 3-methoxypyrazine-2-sulfonyl fluoride.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from a general method for the synthesis of heteroaryl sulfonyl fluorides from thiols.[7][8]
Step 1: Synthesis of 3-Methoxypyrazine-2-sulfonyl chloride
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-mercapto-3-methoxypyrazine (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the mixture to -10 °C to -5 °C using an ice-salt bath.
-
Acidification: Add 1 M aqueous HCl (5 volumes relative to DCM).
-
Oxidative Chlorination: While stirring vigorously, add cold (0-5 °C) aqueous sodium hypochlorite (NaOCl, ~6% solution, 3.3 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained between -10 °C and -5 °C.
-
Causality: The low temperature is critical to prevent decomposition of the unstable sulfonyl chloride intermediate. Vigorous stirring is necessary to ensure efficient mixing of the biphasic reaction mixture.
-
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature. The reaction can be monitored by TLC or LC-MS by quenching a small aliquot with a nucleophile (e.g., benzylamine) to form a stable sulfonamide derivative.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: The resulting solution containing the crude 3-methoxypyrazine-2-sulfonyl chloride should be used immediately in the next step without concentration, as sulfonyl chlorides can be unstable.
Step 2: Synthesis of 3-Methoxypyrazine-2-sulfonyl fluoride
-
Reaction Setup: In a separate flask, prepare a solution of potassium fluoride (KF, 2.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Halide Exchange: Add the crude DCM solution of 3-methoxypyrazine-2-sulfonyl chloride from the previous step to the KF solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Causality: The use of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate can be beneficial. The acetone/water solvent system has been shown to be effective for this transformation.[9] The reaction proceeds via nucleophilic substitution of the chloride by fluoride.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, remove the acetone under reduced pressure. Add water and extract the product with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-methoxypyrazine-2-sulfonyl fluoride.
Predicted Reactivity and Applications
The reactivity of 3-methoxypyrazine-2-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Sulfonyl fluorides are cornerstone reagents in SuFEx click chemistry.[10][11] This class of reactions involves the exchange of the fluoride ion with a nucleophile, forming a stable covalent bond. The reaction is highly efficient, selective, and often proceeds under mild, biocompatible conditions.[3] 3-Methoxypyrazine-2-sulfonyl fluoride is predicted to readily participate in SuFEx reactions with a variety of nucleophiles, including:
-
Phenols and Alcohols: To form sulfonate esters.
-
Amines: To form sulfonamides.
-
Carbon Nucleophiles: To form sulfones.[12]
This reactivity allows for the rapid assembly of complex molecules, making it a valuable tool for medicinal chemistry and materials science.[4]
Covalent Protein Modification
A key application of sulfonyl fluorides is in the design of covalent inhibitors and chemical probes.[13][14] The sulfonyl fluoride moiety can covalently modify nucleophilic amino acid residues within a protein's binding site, such as serine, threonine, lysine, tyrosine, and histidine.[2][15] This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.
Caption: General mechanism of covalent protein modification by a sulfonyl fluoride.
The specificity of the covalent interaction is typically driven by the reversible binding of the molecule to the target protein, which then positions the sulfonyl fluoride "warhead" for reaction with a nearby nucleophilic residue.[1] The pyrazine and methoxy groups of 3-methoxypyrazine-2-sulfonyl fluoride can be tailored to achieve selective binding to a protein of interest, making it a promising scaffold for the development of targeted covalent inhibitors.[16]
Safety and Handling
While specific toxicity data for 3-methoxypyrazine-2-sulfonyl fluoride is not available, general precautions for handling sulfonyl fluorides and related compounds should be strictly followed.
-
General Hazards: Sulfonyl fluorides should be treated as potentially hazardous compounds. They can be irritants to the skin, eyes, and respiratory system.[17][18] Some related compounds may have corrosive properties.[19]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory. A face shield is recommended when handling larger quantities.[20]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin Protection: A lab coat is required. Additional protective clothing may be necessary depending on the scale of the work.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]
-
-
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[17]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Methoxypyrazine-2-sulfonyl fluoride stands at the intersection of several key areas of modern chemistry. Although it remains a largely unexplored molecule, its structural components suggest a high potential for applications in drug discovery, chemical biology, and materials science. The predictive analysis presented in this guide, based on the well-understood chemistry of sulfonyl fluorides and pyrazines, provides a solid foundation for its synthesis and investigation. The proposed synthetic route is robust and relies on established methodologies, offering a clear path to accessing this compound. Its predicted reactivity as a SuFEx reagent and a covalent warhead makes it an attractive candidate for the development of novel chemical probes and therapeutics. It is our hope that this guide will stimulate further research into this promising area of chemical space and that the full potential of 3-methoxypyrazine-2-sulfonyl fluoride will be realized through future experimental validation.
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